molecular formula C14H9ClFNO B070222 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile CAS No. 175204-10-1

2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Cat. No.: B070222
CAS No.: 175204-10-1
M. Wt: 261.68 g/mol
InChI Key: UCZCRTPNBWBCBM-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile is an organic compound with the molecular formula C14H9ClFNO. It is characterized by the presence of a fluorine atom at the second position, a chlorobenzyloxy group at the sixth position, and a nitrile group on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile typically involves the reaction of 2-fluoro-6-hydroxybenzonitrile with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine and chlorine atoms.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 2-Fluoro-6-(4-chlorobenzyloxy)benzylamine

    Oxidation: 2-Fluoro-6-(4-chlorobenzyloxy)benzoic acid

Scientific Research Applications

2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and chlorine atoms enhances its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(4-methylbenzyloxy)benzonitrile
  • 2-Fluoro-6-(4-bromobenzyloxy)benzonitrile
  • 2-Fluoro-6-(4-iodobenzyloxy)benzonitrile

Uniqueness

2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO/c15-11-6-4-10(5-7-11)9-18-14-3-1-2-13(16)12(14)8-17/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZCRTPNBWBCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371975
Record name 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-10-1
Record name 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-10-1
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